N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
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Overview
Description
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or iodine in chloroform or other non-polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .
Scientific Research Applications
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. For instance, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid receptors, influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine with anxiolytic properties.
Uniqueness
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its furan-2-carboxamide moiety may enhance its binding affinity and specificity towards certain biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H17N3O2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c1-13-7-9-15(10-8-13)17-19(22-20(24)16-6-4-12-25-16)23-11-3-5-14(2)18(23)21-17/h3-12H,1-2H3,(H,22,24) |
InChI Key |
NCKRTEOHTWLJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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